

An In-depth Technical Guide on the Crystal Structure of 5-Bromopyridinyl Derivatives

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For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for **5-Bromopyridin-2-ol**. This guide, therefore, presents a detailed analysis of the crystal structure of a closely related and structurally significant compound, N-(5-Bromopyridin-2-yl)acetamide, to provide valuable insights into the crystallographic features of the 5-bromopyridinyl scaffold. The methodologies and data presentation formats provided herein are designed to serve as a robust reference for the crystallographic analysis of similar compounds.

Crystal Structure Analysis of N-(5-Bromopyridin-2-yl)acetamide

The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules (A and B). The dihedral angles between the pyridine rings and the acetamide groups are 7.27(11)° and 8.46(11)°, respectively. In the crystal structure, molecules are linked by N—H···O and C—H···O hydrogen bonds, which form bifurcated R¹₂(5) ring motifs, leading to the formation of[1] chains.

Crystallographic Data

The following table summarizes the key crystallographic data for N-(5-Bromopyridin-2-yl)acetamide.



Parameter	Value		
Chemical Formula	C7H7BrN2O		
Molecular Weight	215.06 g/mol		
Crystal System	Triclinic		
Space Group	P-1		
Unit Cell Dimensions			
a	4.0014 (3) Å		
b	8.7232 (6) Å		
С	23.0626 (18) Å		
α	82.127 (1)°		
β	86.897 (1)°		
У	85.932 (1)°		
Volume (V)	794.60 (10) ų		
Z	4		
Data Collection			
Radiation	Μο Κα		
Wavelength	0.71073 Å		
Temperature (T)	296 K		
Refinement			
R-factor (R1)	Not explicitly stated in the provided text		
wR2	Not explicitly stated in the provided text		

Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of N-(5-Bromopyridin-2-yl)acetamide. The table below details the geometry of the key hydrogen bonds observed in the



structure.

Donor— H···Acceptor	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
N2A— H1NA···O1B ⁱ	0.85	2.16	3.001 (2)	169
N2B— H1NB···O1A ⁱⁱ	0.83	2.20	2.985 (2)	159
C7A— H7AA···O1B ⁱ	1.10	2.54	3.476 (3)	142

Symmetry codes:

(i) x, y, z; (ii) -

x+1, -y+1, -z+1

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of compounds like N-(5-Bromopyridin-2-yl)acetamide.

Synthesis and Crystallization

The synthesis of N-(5-Bromopyridin-2-yl)acetamide is achieved through the acetylation of 2-amino-5-bromopyridine. A general procedure is as follows:

- Acetylation: 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride or dichloromethane.
- Reagent Addition: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.
- Reaction: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).



- Work-up: The reaction mixture is quenched with water or an aqueous basic solution. The product is then extracted with an organic solvent.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

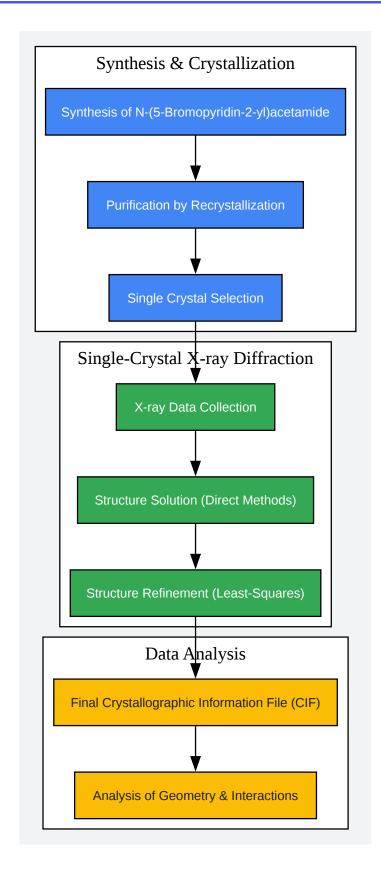
The determination of the crystal structure involves the following key steps:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data are collected over a range of crystal orientations.
- Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a conceptual representation of the hydrogen bonding network.

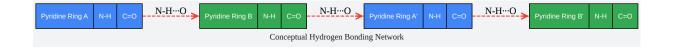




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Experimental workflow for crystal structure determination.





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Hydrogen bonding in N-(5-Bromopyridin-2-yl)acetamide.

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References

- 1. N-(5-Bromopyridin-2-yl)acetamide PMC [pmc.ncbi.nlm.nih.gov]
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